molecular formula C17H14BrN3O B12808676 Urea, 1-(9-acridinyl)-3-(2-bromoallyl)- CAS No. 102613-28-5

Urea, 1-(9-acridinyl)-3-(2-bromoallyl)-

Cat. No.: B12808676
CAS No.: 102613-28-5
M. Wt: 356.2 g/mol
InChI Key: PMFFHYXVVVBLAK-UHFFFAOYSA-N
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Description

Urea, 1-(9-acridinyl)-3-(2-bromoallyl)- is a heterocyclic urea derivative featuring a 9-acridinyl group and a 2-bromoallyl substituent. The acridinyl moiety (C₁₃H₉N) is a planar aromatic system known for its fluorescence properties, while the 2-bromoallyl group (C₃H₄Br) introduces reactivity via the bromine atom, enabling participation in cyclization or substitution reactions . The urea core (NHCONH) facilitates hydrogen bonding, influencing crystallinity and intermolecular interactions .

Molecular Formula: C₁₇H₁₄BrN₃O (calculated based on structural analysis; lists an incorrect formula, likely due to a data entry error).
Molecular Weight: 356.03 Da (calculated).
Key Features:

  • Fluorescence Potential: The 9-acridinyl group may confer fluorescence, though the urea linkage could modulate this property compared to thioureas or isothiocyanatoacridines .
  • Reactivity: The 2-bromoallyl substituent enables participation in nickel-mediated cyclization, analogous to reactions observed in bromoallyl-containing amines .

Properties

CAS No.

102613-28-5

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

1-acridin-9-yl-3-(2-bromoprop-2-enyl)urea

InChI

InChI=1S/C17H14BrN3O/c1-11(18)10-19-17(22)21-16-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)16/h2-9H,1,10H2,(H2,19,20,21,22)

InChI Key

PMFFHYXVVVBLAK-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

1-(Adamantan-1-yl)-3-Substituted Ureas

Example : 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea (C₁₇H₂₁ClN₂O) .

Property Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- 1-(Adamantan-1-yl)-3-(4-Chlorophenyl)Urea
Substituents 9-Acridinyl, 2-bromoallyl Adamantyl, 4-chlorophenyl
Molecular Weight 356.03 Da 328.81 Da
Hydrogen Bonding Strong (urea NH donors) Strong (isostructural with bromo analog)
Crystallinity Likely planar stacking (acridinyl) Tricyclic adamantyl disrupts planarity
Applications Potential fluorophore/drug candidate Tuberculosis drug development

Key Insight : The bulky adamantyl group reduces planarity compared to the acridinyl system, affecting crystal packing and solubility. Both compounds leverage urea-based hydrogen bonding for stability .

Acridine Derivatives: Thioureas and Isothiocyanates

Example : 9-Isothiocyanatoacridine (C₁₄H₉N₃S) .

Property Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- 9-Isothiocyanatoacridine
Functional Group Urea Isothiocyanate
Fluorescence Moderate (urea may quench emission) Strong (quantum yield >0.8)
Reactivity Bromoallyl enables cyclization Reacts with amines/thiols

Key Insight : Replacing the isothiocyanate group with urea reduces fluorescence intensity but introduces hydrogen-bonding capability .

Bromoallyl-Containing Compounds

Example : 5-(2-Bromoallyl)-hexahydrophenanthridine (C₁₆H₁₉BrN) .

Property Urea, 1-(9-Acridinyl)-3-(2-Bromoallyl)- 5-(2-Bromoallyl)-hexahydrophenanthridine
Core Structure Urea Phenanthridine
Bromoallyl Reactivity Participates in Ni-mediated cyclization Forms tetracyclic γ-lycorane derivatives
Applications Drug discovery Alkaloid synthesis

Key Insight : The bromoallyl group in both compounds acts as a precursor for cyclization, but the urea backbone in the target compound offers hydrogen-bonding-driven self-assembly .

Physicochemical Properties

Table 1: Spectroscopic and Physical Data Comparison
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals)
Urea, 1-(9-acridinyl)-3-(2-bromoallyl)- Not reported ~1660 (urea C=O) δ 8.5–9.5 (acridinyl H), 5.8 (allyl)
1-Allyl-3-(2-formylphenyl)-2-thiourea 177–179 1685 (thiourea C=S) δ 9.8 (CHO), 5.2 (allyl)
9-Isothiocyanatoacridine 181–182 2199 (C≡N) δ 8.7–9.4 (aromatic H)

Key Insight : The target compound’s urea C=O stretch (~1660 cm⁻¹) is distinct from thioureas (~1685 cm⁻¹) and nitriles (~2199 cm⁻¹) .

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